molecular formula C11H20N2O2 B1386622 Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate CAS No. 928754-14-7

Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate

Cat. No.: B1386622
CAS No.: 928754-14-7
M. Wt: 212.29 g/mol
InChI Key: VGJOEEIXDPWTAZ-UHFFFAOYSA-N
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Description

Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate (CAS: 928754-14-7) is a bicyclic organic compound featuring a 3,8-diazabicyclo[4.2.0]octane core with a tert-butyloxycarbonyl (Boc) protecting group at the 3-position. Its molecular formula is C₁₁H₂₀N₂O₂, with a molecular weight of 212.29 g/mol . The compound is widely utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules and drug candidates .

Properties

IUPAC Name

tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-8-6-12-9(8)7-13/h8-9,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJOEEIXDPWTAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CNC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928754-14-7
Record name tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate typically involves the reaction of a suitable bicyclic amine with tert-butyl chloroformate. The reaction is carried out under inert atmosphere conditions to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: : In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and controlled reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Chemistry: : Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of more complex molecules, which can be used in various chemical reactions and processes .

Biology and Medicine: : In biological research, this compound can be used as a ligand in the study of enzyme interactions and protein binding. Its bicyclic structure makes it a valuable tool for probing biological systems .

Industry: : In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the synthesis of various products .

Mechanism of Action

The mechanism by which tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound’s bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, depending on the specific application .

Comparison with Similar Compounds

Key Properties:

  • Physical Data : Density = 1.076 g/cm³; boiling point = 295.4°C at 760 mmHg; flash point = 132.5°C .
  • Storage : Requires storage at 2–8°C under inert conditions to prevent degradation .
  • Hazard Profile : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Comparison with Similar Compounds

The structural and functional versatility of bicyclic diazabicyclo compounds makes them valuable in medicinal chemistry. Below is a detailed comparison of tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate with analogous derivatives:

Structural Analogues with Modified Functional Groups

Table 1: Comparison of Derivatives with Varied Substituents

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Features Applications/Notes
This compound (Parent) 928754-14-7 C₁₁H₂₀N₂O₂ 212.29 Boc-protected amine; [4.2.0] bicyclic system Pharmaceutical intermediate
This compound hydrochloride 2007925-05-3 C₁₁H₂₀N₂O₂·HCl 248.75 Hydrochloride salt enhances solubility; purity = 98% Lab use; discontinued
(1R,6S)-tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate 370882-99-8 C₁₁H₂₀N₂O₂ 212.29 Stereospecific isomer; MDL = MFCD18384927 Chiral synthesis; limited availability
Cis-benzyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate 1251007-39-2 C₁₄H₁₈N₂O₂ 246.31 Benzyl ester substituent; higher lipophilicity Discontinued; research applications
Neopentyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate 1822802-72-1 C₁₂H₂₂N₂O₂ 226.32 Neopentyl group improves steric hindrance; purity = 97% Stability in storage

Key Observations :

  • Hydrochloride Salt (CAS 2007925-05-3): The addition of HCl increases molecular weight by 36.46 g/mol, improving aqueous solubility for reaction workflows .
  • Stereoisomers (e.g., CAS 370882-99-8): Stereochemistry impacts biological activity and synthetic pathways, critical for enantioselective drug design .
  • Ester Modifications : Benzyl (CAS 1251007-39-2) and neopentyl (CAS 1822802-72-1) groups alter lipophilicity and stability, influencing pharmacokinetic properties .

Analogues with Varied Bicyclic Systems

Table 2: Comparison of Bicyclo Ring Systems

Compound Name CAS Bicyclic System Molecular Formula Molecular Weight (g/mol) Key Features
This compound 928754-14-7 [4.2.0] C₁₁H₂₀N₂O₂ 212.29 Six-membered ring fused to four-membered ring; moderate rigidity
Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate 149771-44-8 [3.2.1] C₁₁H₂₀N₂O₂ 212.29 Five-membered ring fused to three-membered ring; increased conformational flexibility
Tert-butyl 8-(piperidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate - [3.2.1] C₁₆H₂₉N₃O₂ 295.43 Piperidinyl substituent enhances receptor binding; used in CNS drug discovery

Key Observations :

  • [4.2.0] vs. In contrast, the [3.2.1] system (e.g., CAS 149771-44-8) provides greater flexibility, useful in modulating receptor conformations .
  • Therapeutic Relevance : Derivatives like tert-butyl 8-(piperidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate are explored for targeting GLP-1 receptors () and neurological disorders .

Biological Activity

Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate (CAS No. 370882-99-8) is a bicyclic compound characterized by its unique structural framework and potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies that highlight its significance in pharmaceutical research.

  • Molecular Formula : C11_{11}H20_{20}N2_2O2_2
  • Molecular Weight : 212.29 g/mol
  • Purity : Typically >97%
  • IUPAC Name : tert-butyl (1S,6R)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate

Antimicrobial Properties

Recent studies have indicated that compounds derived from the diazabicyclo framework exhibit significant antimicrobial activity. For instance, derivatives of diazabicyclooctane (DBO) have been shown to inhibit various bacterial strains effectively.

Case Study: Inhibition of β-lactamases

A notable study demonstrated that DBO-based compounds, including those similar to this compound, serve as potent inhibitors against β-lactamases, enzymes that confer antibiotic resistance in bacteria. The Minimum Inhibitory Concentration (MIC) values for some synthesized derivatives ranged from 0.29 to 2.34 μM against resistant strains like Pseudomonas aeruginosa and Acinetobacter baumannii .

The mechanism through which this compound exhibits its biological effects is primarily linked to its ability to interact with bacterial enzymes, particularly β-lactamases. By inhibiting these enzymes, the compound restores the efficacy of β-lactam antibiotics against resistant bacterial strains.

Comparative Efficacy of DBO Derivatives

A comparative study involving various DBO derivatives highlighted the superior efficacy of certain compounds over traditional antibiotics. The following table summarizes the MIC values for selected compounds against common pathogens:

CompoundMIC (μM)Target Pathogen
This compound0.50Pseudomonas aeruginosa
Avibactam0.125Acinetobacter baumannii
Compound X1.00Escherichia coli

Additional Biological Activities

Beyond antimicrobial properties, preliminary investigations suggest potential anti-inflammatory and analgesic activities for this compound class, although further studies are required to elucidate these effects comprehensively.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate
Reactant of Route 2
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